2-(2-Phenyl-1,3-dioxan-2-yl)ethanol
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Overview
Description
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a phenyl group and an ethanol moiety makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetalization processes. These processes utilize efficient catalysts and continuous removal of by-products to ensure high yields and purity. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol exerts its effects involves its interaction with various molecular targets and pathways. The compound’s polar character leads to hydrogen bonding interactions with other molecules, influencing its reactivity and biological activity . These interactions can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: This compound is similar in structure but differs in the position of the hydroxyl group.
1,3-Dioxolane: A related compound with a five-membered ring containing two oxygen atoms.
2-(1,3-Dioxan-2-yl)ethanol: Another similar compound with a different substitution pattern.
Uniqueness
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenyl group and an ethanol moiety makes it particularly versatile for various applications in research and industry .
Properties
CAS No. |
64374-56-7 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-dioxan-2-yl)ethanol |
InChI |
InChI=1S/C12H16O3/c13-8-7-12(14-9-4-10-15-12)11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
SZCZZRFDPGOCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)(CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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